
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a piperidine moiety, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro and piperidine substituents. The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions using piperidine and an appropriate leaving group.
Oxidation to Carboxylic Acid: The carboxylic acid group can be introduced by oxidizing an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Cyclization: Acidic or basic catalysts, heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The chloro and carboxylic acid groups can further modulate the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-(2-(morpholin-4-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a morpholine ring instead of piperidine.
4-Chloro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Contains a pyrrolidine ring instead of piperidine.
4-Chloro-1-(2-(azepan-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid: Features an azepane ring instead of piperidine.
Uniqueness
4-Chloro-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the piperidine ring, which can enhance its pharmacological properties and binding affinity to biological targets. The combination of the chloro, piperidine, and carboxylic acid groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
4-chloro-1-(2-piperidin-1-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16ClN3O2/c12-9-8-15(13-10(9)11(16)17)7-6-14-4-2-1-3-5-14/h8H,1-7H2,(H,16,17) |
InChI-Schlüssel |
ZEHNEKITMWJSLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=C(C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
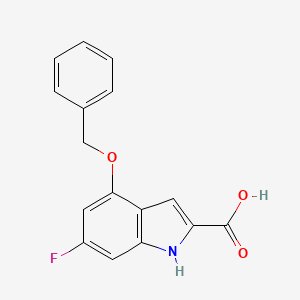
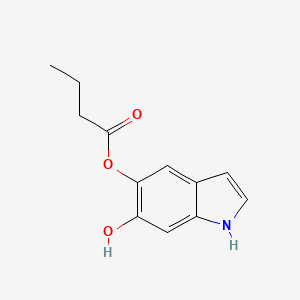
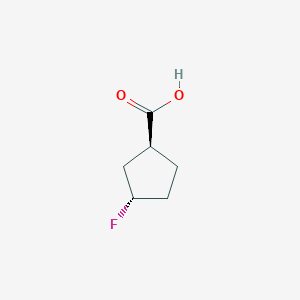
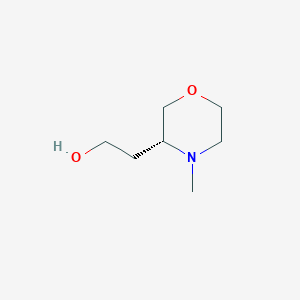
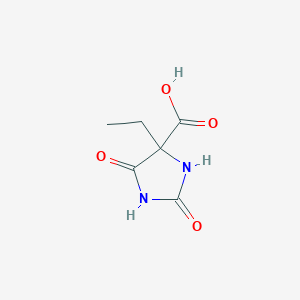
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
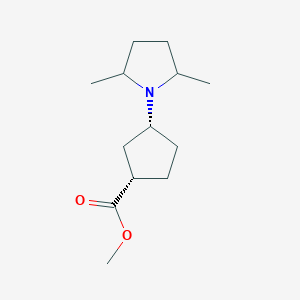
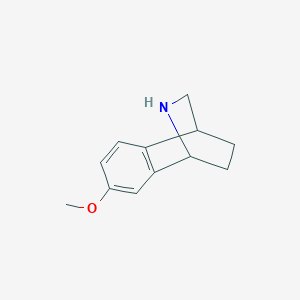
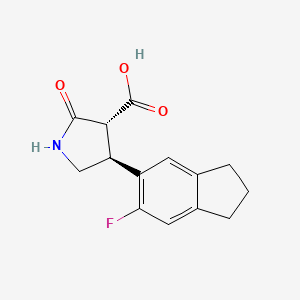
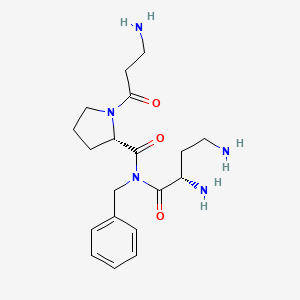
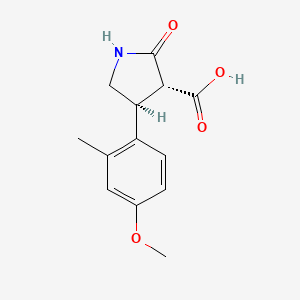
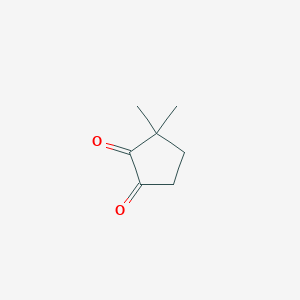
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
